molecular formula C19H22N4O5S B2841498 3-Methyl-5-[(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2380034-28-4

3-Methyl-5-[(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2841498
CAS No.: 2380034-28-4
M. Wt: 418.47
InChI Key: QKXRKHHJBWAOGJ-UHFFFAOYSA-N
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Description

3-Methyl-5-[(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that belongs to the class of benzoxazoles This compound is characterized by its unique structure, which includes a benzoxazole core, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while reduction reactions may convert carbonyl groups to alcohols or amines .

Scientific Research Applications

3-Methyl-5-[(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-5-[(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism of action depends on the specific biological target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl-1,2,4-oxadiazole
  • 3-Methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl-1,2,4-thiadiazole

Uniqueness

Compared to similar compounds, 3-Methyl-5-[(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

3-methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-13-9-20-18(21-10-13)27-12-14-4-3-7-23(11-14)29(25,26)15-5-6-17-16(8-15)22(2)19(24)28-17/h5-6,8-10,14H,3-4,7,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXRKHHJBWAOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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